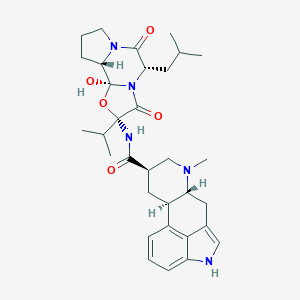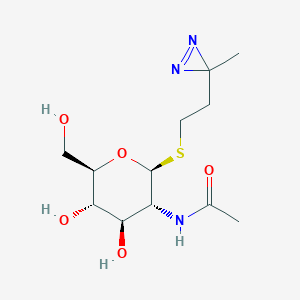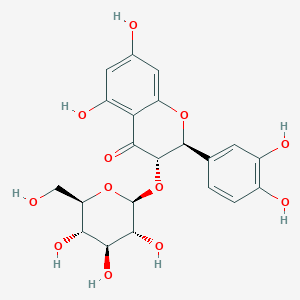
N6-(2-氨基乙基)-3-硝基-2,6-吡啶二胺
概述
描述
N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine is a chemical compound with a unique structure that includes both an aminoethyl group and a nitro group attached to a pyridine ring
科学研究应用
N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.
安全和危害
未来方向
作用机制
Target of Action
It is suggested that the compound may interact with enzymes such ascytokinin oxidase/dehydrogenase (CKO/CKX) . CKO/CKX plays a crucial role in maintaining a balanced level of cytokinins in plants .
Mode of Action
It is known that ckx cleaves cytokinins by cleaving its n6-substituted side chain, which, in turn, produces the unsaturated aldehyde 3-methyl-2-butenal and adenine . Inhibition of CKX by various chemical and molecular approaches induces cytokinin aggregation in various tissues .
Biochemical Pathways
It is suggested that the compound may influence the cytokinin biosynthesis and metabolism pathways .
Result of Action
It is suggested that the compound may increase grain yield and resistance to abiotic stresses .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine typically involves the nitration of 2,6-diaminopyridine followed by the introduction of the aminoethyl group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective nitration at the 3-position of the pyridine ring. The subsequent introduction of the aminoethyl group can be achieved through a nucleophilic substitution reaction using ethylenediamine under basic conditions.
Industrial Production Methods
In an industrial setting, the production of N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反应分析
Types of Reactions
N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium dithionite.
Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.
Condensation: The amino groups can react with carbonyl compounds to form Schiff bases or other condensation products.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, or sodium dithionite in aqueous solution.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Condensation: Aldehydes or ketones in the presence of an acid or base catalyst.
Major Products
Reduction: 3-Amino-2,6-pyridinediamine derivatives.
Substitution: N-alkyl or N-acyl derivatives of the original compound.
Condensation: Schiff bases or imines.
相似化合物的比较
Similar Compounds
N6-(2-Aminoethyl)-FAD: A flavin adenine dinucleotide derivative with similar aminoethyl functionality.
N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane: A silane compound with similar aminoethyl and amino functionalities.
Uniqueness
N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine is unique due to the presence of both a nitro group and an aminoethyl group on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds
属性
IUPAC Name |
6-N-(2-aminoethyl)-3-nitropyridine-2,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5O2/c8-3-4-10-6-2-1-5(12(13)14)7(9)11-6/h1-2H,3-4,8H2,(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXKEBLSRILDQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1[N+](=O)[O-])N)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50622857 | |
| Record name | N~6~-(2-Aminoethyl)-3-nitropyridine-2,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50622857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252944-01-7 | |
| Record name | N~6~-(2-Aminoethyl)-3-nitropyridine-2,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50622857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Diamino-N2-(2-aminoethyl)-5-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














